4-Chloro-6,7-dimethoxy-2-methylquinazoline
Description
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a quinazoline derivative characterized by a chloro group at position 4, methoxy groups at positions 6 and 7, and a methyl group at position 2. This compound serves as a critical intermediate in synthesizing anticancer agents, particularly tyrosine kinase inhibitors (TKIs) targeting EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2) . Its synthesis involves the chlorination of 6,7-dimethoxy-3H-quinazolin-4-one (Compound 5) using SOCl₂, yielding a reactive intermediate for further derivatization .
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-13-8-5-10(16-3)9(15-2)4-7(8)11(12)14-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTOWTBCVHATEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440789 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50377-49-6 | |
| Record name | 4-chloro-6,7-dimethoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from appropriately substituted quinazolinone or quinazoline precursors, followed by chlorination at the 4-position. The 6,7-dimethoxy groups are introduced early in the synthesis, often derived from 3,4-dimethoxybenzaldehyde or veratrole derivatives.
Preparation Methods
Starting Materials and Key Intermediates
- 3,4-Dimethoxybenzaldehyde or veratrole (1,2-dimethoxybenzene) are common starting materials for introducing the 6,7-dimethoxy substitution pattern.
- The quinazoline core is constructed via cyclization reactions involving amides, ureas, or nitriles.
- The 2-methyl group can be introduced by methylation or by using methyl-substituted intermediates.
Chlorination of Quinazolinones to 4-Chloroquinazolines
A widely used method for converting quinazolin-4-ones to 4-chloroquinazolines involves treatment with thionyl chloride (SOCl2) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) under reflux conditions.
- Dissolve 6,7-dimethoxy-3,4-dihydroquinazolin-4-one in thionyl chloride.
- Add a catalytic amount of DMF (e.g., 0.2 mL per 10 g substrate).
- Reflux the mixture for 3–6 hours until a clear solution forms.
- Cool the reaction, remove excess thionyl chloride under reduced pressure.
- Work up by dilution with dichloromethane, washing with saturated sodium bicarbonate solution and brine.
- Dry over magnesium sulfate and evaporate solvent to yield 4-chloro-6,7-dimethoxyquinazoline as a solid.
This method achieves high yields (up to 98%) and purity, with the reaction conditions carefully controlled to avoid decomposition or side reactions.
Alternative Synthetic Routes
Multi-step Synthesis from 3,4-Dimethoxybenzaldehyde
A patented method describes a sequence starting from 3,4-dimethoxybenzaldehyde involving:
- Oxidation to 3,4-dimethoxybenzoic acid using hydrogen peroxide under basic conditions.
- Nitration to 4,5-dimethoxy-2-nitrobenzoic acid.
- Reduction of the nitro group to an amine.
- Cyclization to form 2,4-dihydroxy-6,7-dimethoxyquinazoline.
- Chlorination with phosphorus oxychloride to yield 2,4-dichloro-6,7-dimethoxyquinazoline.
- Ammoniation to obtain 2-chloro-4-amino-6,7-dimethoxyquinazoline.
This method emphasizes environmental and cost benefits by avoiding toxic solvents and reducing waste, with reaction temperatures ranging from 20 to 120 °C and reaction times from 2 to 16 hours depending on the step.
Synthesis via Veratrole
Another process uses veratrole as the starting material, proceeding through:
- Nitration at low temperature to form 3,4-dimethoxy-nitrobenzene.
- Catalytic hydrogenation to 3,4-dimethoxyaniline.
- Urea formation with triphosgene and cyanamide.
- Cyclization and hydrolysis with phosphorus oxychloride and phosphorus pentachloride to form 2-chloro-4-amino-6,7-dimethoxyquinazoline.
- Final alkalization and purification steps.
This route is noted for high yield, low cost, and reduced environmental impact.
Comparative Data Table of Key Preparation Methods
Research Findings and Notes
- The thionyl chloride method is straightforward and widely used in laboratory and industrial settings for chlorination of quinazolinones, providing excellent yields and purity.
- The multi-step oxidation-nitration-reduction-cyclization approach offers a greener alternative by minimizing hazardous reagents and solvents, improving operator safety and environmental impact.
- The veratrole-based synthesis is notable for its cost efficiency and operational simplicity, employing catalytic hydrogenation and urea formation steps that are scalable and environmentally friendlier.
- Reaction conditions such as temperature, solvent choice, and reagent molar ratios critically influence yield and purity.
- The presence of 6,7-dimethoxy groups requires careful control to prevent demethylation or side reactions during chlorination.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of several pharmaceuticals. Its applications are particularly notable in:
- Cancer Treatment : 4-Chloro-6,7-dimethoxy-2-methylquinazoline has demonstrated anti-proliferative effects against various cancer cell lines. It inhibits growth factor signaling pathways crucial for cell division and survival, leading to reduced tumor growth. For example, studies have shown that it induces apoptosis in glioblastoma cells (U87MG) and has an IC50 value of 2.8 µM against this cell line .
- Development of Targeted Therapies : The compound is involved in synthesizing drugs such as Tivozanib and Cabozantinib, which target specific receptors involved in tumor growth and angiogenesis .
| Cell Line | IC50 (µM) | Effect Observed | Reference |
|---|---|---|---|
| MGC-803 (gastric) | 5.0 | Anti-proliferative activity | |
| A549 (lung) | 3.2 | Induction of apoptosis | |
| HeLa (cervical) | 4.5 | G1 phase arrest | |
| U87MG (glioblastoma) | 2.8 | Inhibition of EGF receptor signaling |
Agricultural Chemistry
In agricultural applications, this compound is utilized for developing agrochemicals such as herbicides and pesticides. These compounds aim to enhance crop yields while minimizing environmental impact by targeting specific biological pathways in plants .
Biochemical Research
This compound is employed in biochemical studies focusing on enzyme inhibition and metabolic pathways. Researchers utilize it to gain insights into potential therapeutic targets for various diseases. Its role in inhibiting epidermal growth factor signaling is particularly relevant for understanding cancer biology .
Material Science
The compound finds applications in material science for synthesizing novel materials such as polymers and coatings with enhanced durability and chemical resistance. Its unique chemical structure allows for modifications that lead to improved material properties .
Diagnostic Tools
This compound is being explored for use in diagnostic assays to detect specific biomarkers associated with diseases. This application facilitates early diagnosis and monitoring of disease progression .
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- Study on Glioblastoma Cells : A study demonstrated that administration of this compound significantly reduced cell viability in U87MG cells by inducing apoptosis at micromolar concentrations. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
- Combination Therapy Research : Investigations into combination therapies revealed that using this compound alongside other anticancer agents enhanced cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes.
- In Vivo Studies : Animal model studies indicated that administering this compound resulted in significant tumor regression in xenograft models of breast cancer, with reported reductions in tumor size exceeding 50% compared to control groups.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Targets
Key structural analogs and their pharmacological profiles are summarized below:
Key Structural-Activity Relationships (SAR)
- Position 4 (C4): The chloro group in this compound enables nucleophilic substitution with amines or phenols, forming active TKIs. Replacing Cl with NH₂ (e.g., 4-amino derivatives) retains kinase inhibition but alters selectivity .
- Positions 6 and 7 (C6, C7): Methoxy groups enhance membrane permeability but reduce water solubility. Substituting with diethylaminoethoxy (e.g., Cediranib) or methoxyethoxy (e.g., Erlotinib) improves solubility and bioavailability .
- Position 2 (C2) : The methyl group in this compound sterically hinders binding to off-target kinases, improving selectivity .
Potency and Selectivity
- EGFR Inhibition : Erlotinib derivatives with bis(2-methoxyethoxy) groups exhibit higher EGFR affinity (IC₅₀ = 0.02 µM) compared to this compound-based analogs (IC₅₀ = 0.1–1 µM) .
- VEGFR-2 Inhibition : Cediranib’s pyrrolidinylpropoxy group confers >100-fold selectivity for VEGFR-2 over EGFR, unlike this compound derivatives, which show dual inhibition .
- Cytotoxicity: N-Mustard conjugates with urea linkers demonstrate superior DNA intercalation and cytotoxicity (GI₅₀ = 1–10 µM) compared to non-conjugated quinazolines .
Discussion of Research Findings
Advantages of this compound
Limitations and Improvements
- Solubility : The dimethoxy groups limit aqueous solubility (<10 µg/mL). Derivatives with polar substituents (e.g., Cediranib) achieve >50 µg/mL solubility .
- Selectivity : Methyl at C2 reduces off-target effects but may limit broad-spectrum activity. Hybridizing with carbamic acid methyl ester enhances dual EGFR/VEGFR-2 inhibition .
Biological Activity
4-Chloro-6,7-dimethoxy-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 240.67 g/mol. The compound features a quinazoline ring system, which is known for its role in various therapeutic applications.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of receptor activities:
- Inhibition of Protein Kinases : Quinazoline derivatives are recognized as potent inhibitors of various protein kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer cell proliferation and survival .
- Calcium Channel Modulation : Studies have shown that this compound can influence calcium ion dynamics within cells, affecting smooth muscle contractility by increasing cytosolic Ca levels through the activation of voltage-gated L-type calcium channels .
Biological Activities
The following sections detail the biological activities associated with this compound based on recent studies.
Anticancer Activity
- EGFR Inhibition : The compound has been shown to inhibit EGFR phosphorylation, leading to reduced proliferation of cancer cells. This mechanism is crucial for developing targeted therapies against various malignancies .
- Case Study : In a study involving non-Hodgkin lymphoma (NHL) and multiple myeloma (MM) patients, compounds related to this compound demonstrated promising clinical activity by degrading specific oncogenic proteins .
Neuroprotective Effects
- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. It was found to enhance cognitive function in animal models by increasing acetylcholine levels .
- Study Findings : The compound showed significant inhibition of acetylcholinesterase activity in vitro, with an IC value indicating effective neuroprotective properties .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-Chloro-6,7-dimethoxy-2-methylquinazoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via chlorination of its quinazoline precursor. For example, 6,7-dimethoxy-4-quinazolone can be treated with phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine atom at the 4-position . Optimization includes controlling reaction time (e.g., 2–24 hours), temperature (80–120°C), and stoichiometric ratios (e.g., excess POCl₃ for complete conversion). Post-reaction workup involves neutralization with bicarbonate and purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥95% purity .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer : Characterization employs:
- Melting Point Analysis : Reported m.p. ranges (e.g., 262–268°C) should align with literature values.
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C6/C7, methyl at C2) .
- Mass Spectrometry : Molecular ion peaks at m/z 239.66 (F.W.) confirm molecular weight .
Discrepancies in melting points or spectral data may indicate impurities, requiring column chromatography or HPLC for further purification .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane) .
- Stability : Hydrolytically sensitive due to the chloro substituent; store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How can the 4-chloro group be selectively functionalized to synthesize derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : The 4-chloro group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:
- Amination : React with sodium salts of substituted anilines (e.g., 4-amino-3-chlorophenol) in DMF at 60–80°C to yield 4-aminoquinazoline derivatives .
- Etherification : Use alkoxide nucleophiles (e.g., sodium methoxide) under phase-transfer conditions for O-alkylation .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize products using HRMS and 2D NMR .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
- Methodological Answer :
- Challenges : Co-elution of byproducts (e.g., dechlorinated intermediates) in HPLC.
- Resolution : Use a C18 column with gradient elution (acetonitrile/0.1% TFA in water) and UV detection at 254 nm. Compare retention times against synthesized standards .
- Validation : Perform spike-and-recovery experiments to confirm detection limits (LOD < 0.1%) .
Q. How do steric and electronic effects of the 6,7-dimethoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 6,7-dimethoxy groups reduce accessibility to the C4 position, requiring catalysts like Pd(PPh₃)₄ and elevated temperatures (100–120°C) for Suzuki-Miyaura couplings .
- Electronic Effects : Electron-donating methoxy groups activate the quinazoline ring toward electrophilic substitution but deactivate it toward nucleophilic attacks, necessitating careful selection of coupling partners .
Contradictions and Resolutions
- Melting Point Variability : reports m.p. 262–268°C, while other sources (e.g., industrial catalogs) may cite broader ranges due to polymorphic forms or impurities. Researchers should recrystallize and validate via DSC .
- Chlorination Efficiency : Some protocols use POCl₃ with catalytic DMF (e.g., ), while others employ oxalyl chloride (). The latter may reduce side reactions in sensitive substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
